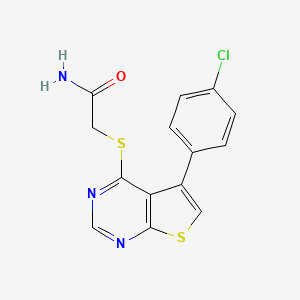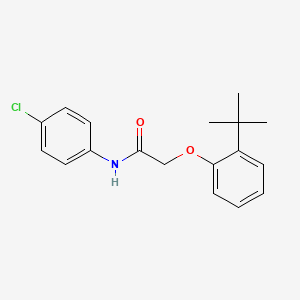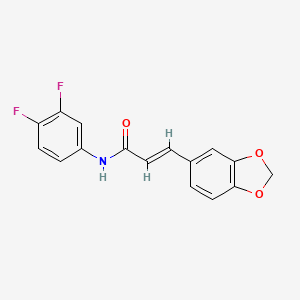
5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol
Descripción general
Descripción
5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol is a useful research compound. Its molecular formula is C10H10N2OS2 and its molecular weight is 238.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.02345529 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative and Antimicrobial Properties
A study by Gür et al. (2020) discusses the synthesis of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, including a compound with properties similar to 5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol. These compounds exhibited significant antiproliferative activity against certain cancer cell lines and strong antimicrobial activity against specific bacterial strains (Gür et al., 2020).
Photodynamic Therapy Application
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, including a compound related to this compound, demonstrating high singlet oxygen quantum yield. These compounds are potentially useful as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Synthesis and Antimicrobial Activity
Badige et al. (2009) synthesized novel barbituric acid and thiohydantoin derivatives of imidazo[2,1-b][1,3,4]thiadiazoles, closely related to the compound . These derivatives were found to have notable antibacterial and antifungal activities (Badige et al., 2009).
Antiproliferative Activity Against Cancer Cells
Matysiak et al. (2006) report on new 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles, similar to the compound , which showed high antiproliferative activity against human cancer cells, with some compounds outperforming cisplatin (Matysiak et al., 2006).
Tyrosine Kinase Inhibitors
A study by Bahmani et al. (2019) found that compounds containing 1,3,4-thiadiazole nucleus, similar to the subject compound, were potential tyrosine kinase inhibitors, showing significant cytotoxicity against breast cancer cell line MCF-7 (Bahmani et al., 2019).
Antileukemic Activity
Choodamani et al. (2020) synthesized compounds with imidazo[2,1-b][1,3,4]thiadiazole, related to the compound of interest. These demonstrated potent cytotoxic effects against leukemia and human cervix carcinoma cell lines (Choodamani et al., 2020).
Antioxidant Activity
A study by Karaali et al. (2019) synthesized benzimidazole derivatives based on 1,3,4-thiadiazole, closely related to the compound , and found that these compounds exhibited significant antioxidant activity (Karaali et al., 2019).
Corrosion Inhibition
Attou et al. (2020) researched the use of a 1,3,4-thiadiazole derivative, related to the compound , as a corrosion inhibitor for mild steel in an acidic environment. The study highlighted the compound's high efficacy in protecting against corrosion (Attou et al., 2020).
Antimicrobial Drug Development
Shehadi et al. (2022) synthesized a series of 1,3,4-thiadiazoles, including compounds related to this compound, showing significant antimicrobial activity against various microorganisms, suggesting their potential in antimicrobial drug development (Shehadi et al., 2022).
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c1-13-8-4-2-7(3-5-8)6-9-11-12-10(14)15-9/h2-5H,6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPUWGPGTLFHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5594477.png)



![2-(2,5-dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5594506.png)
![N-[(3-FLUOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE](/img/structure/B5594513.png)
![9-(2-methoxyethyl)-1-methyl-4-(9H-purin-6-yl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5594519.png)
![{(1R)-1-[(ethylthio)methyl]-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5594527.png)
![N-[4-(N-METHYLACETAMIDO)PHENYL]MORPHOLINE-4-CARBOXAMIDE](/img/structure/B5594535.png)
![2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594555.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5594574.png)
![2-(3-methylbutyl)-8-[(4-methyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594578.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5594585.png)
